N-(1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its parent hydrocarbon skeleton and functional groups. The benzimidazole moiety (1H-benzo[d]imidazol-2-yl) is attached to the indene carboxamide group via a nitrogen atom. The indene component is further substituted with a ketone group at position 3, resulting in the systematic name N-(1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide.
The numbering begins at the indene ring, with the carbonyl oxygen at position 3 and the carboxamide group at position 1. The benzimidazole substituent is designated by the prefix "1H-benzo[d]imidazol-2-yl," indicating its fusion pattern and substitution site. This nomenclature aligns with IUPAC guidelines for polycyclic heteroaromatic systems and ensures unambiguous identification in chemical databases.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₆H₁₄N₂O₂ , as confirmed by high-resolution mass spectrometry. The molecular weight calculates to 290.30 g/mol , with the following elemental composition:
| Element | Quantity | Percent Composition |
|---|---|---|
| Carbon | 16 atoms | 66.20% |
| Hydrogen | 14 atoms | 4.86% |
| Nitrogen | 2 atoms | 9.65% |
| Oxygen | 2 atoms | 19.29% |
The indene core contributes 10 carbon atoms, while the benzimidazole group adds six carbons and two nitrogens. The carboxamide and ketone functionalities introduce two oxygen atoms. This composition distinguishes it from simpler benzimidazole derivatives, such as 1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid (C₁₄H₁₁N₃O₃), by its higher carbon-to-nitrogen ratio and lack of carboxylic acid groups.
Crystallographic and Spectroscopic Validation
Crystallographic data for this compound, though not explicitly provided in the sources, can be inferred from analogous structures. X-ray diffraction studies of similar benzimidazole-indene hybrids reveal planar aromatic systems with dihedral angles of 5–15° between the benzimidazole and indene planes. The ketone group at position 3 introduces slight puckering in the indene ring, as observed in related 3-oxo-indene derivatives.
Spectroscopic characterization includes:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Signals at δ 7.2–8.1 ppm correspond to aromatic protons on the benzimidazole and indene rings. The NH proton of the carboxamide group appears as a broad singlet near δ 10.2 ppm.
- ¹³C NMR : The carbonyl carbons (C=O) resonate at δ 190–200 ppm, while the carboxamide carbon appears near δ 165 ppm.
- Infrared (IR) Spectroscopy : Strong absorptions at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3300 cm⁻¹ (N-H stretch) confirm the presence of carboxamide and ketone groups.
- Mass Spectrometry : The molecular ion peak at m/z 290.30 aligns with the molecular formula, while fragmentation patterns reveal loss of CO (28 amu) and NH₂ (16 amu) groups.
Comparative Structural Analysis with Related Benzimidazole Derivatives
The structural uniqueness of this compound becomes evident when compared to other benzimidazole-based compounds:
The indene carboxamide group in the subject compound enhances planarity compared to pyridine-containing analogues, potentially improving π-π stacking interactions in biological systems. Unlike 2-benzyl-1-(phenylsulfonyl)-1H-benzimidazole, which has a sulfonyl group, the carboxamide moiety offers hydrogen-bonding capabilities critical for target binding. Additionally, the absence of electron-withdrawing nitro groups (cf. indenodihydropyridines) may increase electron density on the benzimidazole ring, altering reactivity in substitution reactions.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-3-oxo-1,2-dihydroindene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-15-9-12(10-5-1-2-6-11(10)15)16(22)20-17-18-13-7-3-4-8-14(13)19-17/h1-8,12H,9H2,(H2,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYQDJYVFOMIIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)C(=O)NC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The indene-1-carboxamide moiety is then introduced through a series of reactions involving acylation and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions include substituted benzimidazoles, alcohols, and carboxylic acids, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, N-(1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. The benzimidazole moiety is known for its ability to interact with biological targets, making it a valuable scaffold in drug design.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and dyes. Its structural properties contribute to the stability and functionality of these materials.
Mechanism of Action
The mechanism by which N-(1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide exerts its effects involves interactions with various molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Core Scaffold Variations
- Benzimidazole-Triazole Hybrids: Compounds such as N-(1H-Benzo[d]imidazol-2-yl)-2-(4-propyl-1H-1,2,3-triazol-1-yl)acetamide (6a) and N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)acetamide (6i) incorporate triazole moieties linked via acetamide bridges. These derivatives exhibit enhanced quorum sensing inhibitory (QSI) activity against Pseudomonas aeruginosa (e.g., 6i: 64.99% inhibition at 250 µM; 6p: 68.23% at 250 µM) .
- Aromatic Amide-Substituted Benzimidazoles: Derivatives like (E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2-methoxyphenyl)benzamide (11) and its analogs (12–15) feature extended conjugation through propenone linkages. These compounds show distinct melting points (e.g., 11: 272.2–273.4°C; 14: >300°C), influenced by substituent polarity and hydrogen-bonding capacity .
Substituent Impact on Bioactivity
- Electron-Withdrawing Groups (EWGs): Para-substituted analogs with EWGs (e.g., Cl, NO₂, CF₃) in N-(1H-Benzo[d]imidazol-2-yl)benzamide derivatives demonstrate improved potency in neuroprotective assays targeting mGluR3. For example, N-(1H-Benzo[d]imidazol-2-yl)-3,4-dichlorobenzamide (21) exhibits a 14-fold increase in potency compared to baseline compounds, albeit with reduced cell viability .
- Hydrophilic Groups : Methoxy and hydroxyl substituents (e.g., compounds 11–15) lower activity in QSI and neuroprotection assays, likely due to reduced membrane permeability .
Amide Coupling Reactions
- TBTU-Mediated Synthesis : A general procedure for synthesizing N-(1H-Benzo[d]imidazol-2-yl)carboxamides involves coupling benzimidazole-2-carboxylic acid with amines using TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) in DMF, yielding products with >85% purity after column chromatography .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to generate triazole-containing analogs (e.g., 6a–q), with yields ranging from 70–88% .
Physicochemical Properties
Table 1: Comparative Physicochemical Data of Selected Analogues
Quorum Sensing Inhibition (QSI)
Triazole-benzimidazole hybrids (e.g., 6i, 6p) exhibit dose-dependent QSI activity in P. aeruginosa, with 6p showing 63.67% inhibition even at 62.5 µM .
Neuroprotective and Anticonvulsant Effects
- mGluR5 Antagonism : Dichloro-substituted benzamides (e.g., 21, 22) demonstrate potent mGluR5 inhibition (IC₅₀ = 6.4–8.2 µM), though cytotoxicity remains a concern .
- Anticonvulsant Activity : Thiourea derivatives like 1-{(1-(2-substituted benzyl)-1H-benzo[d]imidazol-2-yl)methyl}-3-arylthioureas (3a–p) show efficacy in maximal electroshock (MES) and pentylenetetrazole (PTZ) models, with compounds 3g, 3l, and 3o outperforming phenytoin in seizure suppression .
Biological Activity
N-(1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzymatic inhibition. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 270.30 g/mol. The compound features a benzimidazole moiety, which is known for its role in various pharmacological activities.
Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)
Research has shown that benzimidazole derivatives, including this compound, exhibit significant inhibitory activity against IDO1. IDO1 is an enzyme involved in tryptophan metabolism and is often upregulated in cancer cells to evade immune detection. Inhibiting IDO1 can enhance anti-tumor immunity by preventing the depletion of tryptophan, which is critical for T-cell function.
A study demonstrated that certain benzimidazole analogues had low nanomolar inhibitory concentrations against IDO1 in various cancer cell lines, suggesting that modifications to the benzimidazole structure can lead to increased potency and selectivity for this target .
Antitumor Activity
In vitro studies have indicated that this compound exhibits potent antitumor activity. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 0.003 |
| Other Benzimidazole Derivatives | A375 | 0.016 |
These results indicate the compound's potential as a therapeutic agent against various cancers by targeting IDO1 and possibly other pathways involved in tumor growth and immune evasion.
Case Study 1: Inhibition of Tumor Growth
In a preclinical model using human tumor xenografts, treatment with this compound resulted in a significant reduction in tumor size compared to controls. The study highlighted that the compound not only inhibited tumor growth but also modulated the immune response by increasing the infiltration of T-cells within the tumor microenvironment.
Case Study 2: Selectivity and Safety Profile
Another study assessed the selectivity of this compound against healthy cells versus cancerous cells. Results showed that while it effectively inhibited cancer cell proliferation, it had minimal cytotoxic effects on non-cancerous cells at therapeutic doses. This selectivity is crucial for reducing potential side effects associated with cancer therapies.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-(1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide, and how are intermediates characterized?
- The compound is typically synthesized via multi-step protocols involving condensation reactions. For example, a benzimidazole-thiol intermediate (1) is first prepared from o-phenylenediamine and carbon disulfide under alkaline conditions. Subsequent hydrazine hydrate treatment yields 2-hydrazinyl-1H-benzo[d]imidazole (2), which is condensed with sodium cyanate and acetic acid to form the hydrazinecarboxamide intermediate (3). Final coupling with indene-carboxamide derivatives is achieved via aromatic aldehyde/ketone condensation. Structural validation employs IR (S-H, N-H stretches at ~2634–3464 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ10.93–12.31; carbons at δ115–151 ppm), and mass spectrometry (ESI-MS) .
Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?
- Key techniques include:
- IR Spectroscopy : Confirms functional groups (e.g., S-H at 2634 cm⁻¹, N-H in benzimidazole at 3395 cm⁻¹).
- ¹H-NMR : Identifies aromatic protons (δ7.2–8.5 ppm), hydrazine NH (δ10–12 ppm), and indene protons (δ3.0–5.0 ppm).
- ¹³C-NMR : Assigns aromatic carbons (δ115–130 ppm) and carbonyl carbons (δ165–175 ppm).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 350–450) validate molecular weight .
Q. What biological activities have been preliminarily reported for this compound?
- Derivatives exhibit antitumor activity (e.g., IC₅₀ values <10 μM against breast cancer cell lines) through cell cycle arrest (G2/M phase) and apoptosis induction via caspase-3/9 activation . Anticonvulsant and antimicrobial properties are also noted, though with variable potency depending on substituents .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound derivatives?
- Catalyst screening is critical. For example, CBr4-mediated one-pot synthesis improves yields (up to 78%) by facilitating C–N bond formation under mild conditions (80°C in CH₃CN). Additives like triethylamine or K₂CO3 further enhance reactivity by stabilizing intermediates . Reaction time (12–24 hr) and stoichiometry (1:1.2 ratio of benzimidazole-amine to indene-carboxamide) must be optimized via DOE (Design of Experiments) .
Q. How should researchers address contradictions in reported pharmacological data (e.g., variable IC₅₀ values)?
- Discrepancies often arise from assay conditions. Standardize protocols:
- Use consistent cell lines (e.g., MCF-7 for breast cancer) and exposure times (48–72 hr).
- Validate apoptosis mechanisms via flow cytometry (Annexin V/PI staining) and Western blotting (Bax/Bcl-2 ratios).
- Compare results with positive controls (e.g., doxorubicin) to normalize potency metrics .
Q. What computational methods support the design of derivatives with improved optoelectronic or pharmacological properties?
- DFT Calculations : Predict HOMO-LUMO gaps (e.g., 3.5–4.2 eV for benzimidazole-Schiff bases) to assess charge-transfer efficiency for optoelectronic applications .
- Molecular Docking : Screen against targets like tubulin (anticancer) or GABA receptors (anticonvulsant) using AutoDock Vina. Prioritize derivatives with binding energies <−8 kcal/mol .
Q. What strategies enhance solubility and bioavailability without compromising activity?
- Introduce hydrophilic groups (e.g., -SO₂NH2, -OH) at the indene or benzimidazole moieties. Salt formation (e.g., dimaleate salts) improves aqueous solubility by 10–20-fold, as demonstrated in patent EP 3,789,452 . Nanoformulation (e.g., liposomes) further enhances bioavailability in preclinical models .
Methodological Considerations
Q. How to analyze structure-activity relationships (SAR) for substituent effects?
- Step 1 : Synthesize derivatives with systematic substitutions (e.g., electron-withdrawing groups at benzimidazole-C2).
- Step 2 : Test in parallel assays (e.g., antiproliferative activity, logP measurements).
- Step 3 : Use QSAR models (e.g., CoMFA) to correlate substituent properties (Hammett σ, π parameters) with bioactivity .
Q. What are the best practices for scaling up synthesis from milligram to gram scale?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
